molecular formula C38H50N8O13S3 B8070013 Acetyl-asp-tyr[SO3H]-met-gly-trp-met-NH2

Acetyl-asp-tyr[SO3H]-met-gly-trp-met-NH2

Cat. No.: B8070013
M. Wt: 923.1 g/mol
InChI Key: CAZXCDOBKJYAJQ-QKUYTOGTSA-N
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Description

CCK (26-31) (sulfated) is a peptide hormone fragment derived from cholecystokinin, which is found in the gut and brain. This compound plays a significant role in stimulating digestion, regulating satiety, and is associated with anxiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCK (26-31) (sulfated) involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The sulfation of the tyrosine residue is a critical step in the synthesis .

Industrial Production Methods

Industrial production of CCK (26-31) (sulfated) typically involves large-scale solid-phase peptide synthesis. This method is preferred due to its efficiency and ability to produce high-purity peptides. The process includes the use of automated peptide synthesizers, which facilitate the sequential addition of amino acids and the sulfation of tyrosine residues .

Chemical Reactions Analysis

Types of Reactions

CCK (26-31) (sulfated) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CCK (26-31) (sulfated) has a wide range of scientific research applications:

Mechanism of Action

CCK (26-31) (sulfated) exerts its effects by binding to cholecystokinin receptors in the gut and brain. This binding stimulates the release of digestive enzymes and bile, regulates satiety, and influences anxiety-related pathways. The molecular targets include cholecystokinin receptors, which are G-protein coupled receptors involved in various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CCK (26-31) (sulfated) is unique due to its specific sequence and sulfation, which confer distinct biological activities. The sulfation of the tyrosine residue enhances its binding affinity to cholecystokinin receptors, making it a valuable tool for studying receptor interactions and signaling pathways .

Properties

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N8O13S3/c1-21(47)42-31(18-33(49)50)38(55)46-29(16-22-8-10-24(11-9-22)59-62(56,57)58)36(53)45-28(13-15-61-3)35(52)41-20-32(48)43-30(37(54)44-27(34(39)51)12-14-60-2)17-23-19-40-26-7-5-4-6-25(23)26/h4-11,19,27-31,40H,12-18,20H2,1-3H3,(H2,39,51)(H,41,52)(H,42,47)(H,43,48)(H,44,54)(H,45,53)(H,46,55)(H,49,50)(H,56,57,58)/t27-,28-,29-,30-,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZXCDOBKJYAJQ-QKUYTOGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N8O13S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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